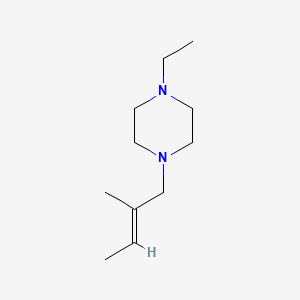![molecular formula C13H14N2O4S B5759959 ethyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5759959.png)
ethyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate, commonly known as MPOA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
MPOA has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, MPOA has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, MPOA has been used as a tool to study the role of oxidative stress in disease states. In pharmacology, MPOA has been investigated for its potential as a drug target for various diseases, including Alzheimer's and Parkinson's.
Mécanisme D'action
MPOA exerts its biological effects through its ability to act as a reactive oxygen species (ROS) scavenger. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues, leading to various diseases. MPOA scavenges ROS by donating a hydrogen atom to the ROS molecule, thereby neutralizing its reactivity.
Biochemical and Physiological Effects
MPOA has been found to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective effects. MPOA has been shown to reduce oxidative stress in cells and tissues, thereby preventing cellular damage and apoptosis. MPOA has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, MPOA has been shown to have neuroprotective effects by reducing oxidative stress in the brain and preventing neuronal death.
Avantages Et Limitations Des Expériences En Laboratoire
MPOA has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, MPOA has some limitations, including its limited solubility in water and its potential to undergo hydrolysis under acidic conditions.
Orientations Futures
There are several future directions for MPOA research, including the development of new synthetic methods for MPOA, the investigation of its potential as a drug target for various diseases, and the exploration of its potential as a therapeutic agent for oxidative stress-related disorders. In addition, further studies are needed to elucidate the exact mechanism of action of MPOA and its potential side effects.
Méthodes De Synthèse
MPOA can be synthesized through a multistep process involving the reaction of 2-methoxybenzoyl hydrazide with ethyl bromoacetate, followed by cyclization with thiosemicarbazide and subsequent oxidation with hydrogen peroxide. This method yields a high purity product that can be further purified through recrystallization.
Propriétés
IUPAC Name |
ethyl 2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-3-18-11(16)8-20-13-15-14-12(19-13)9-6-4-5-7-10(9)17-2/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFLSLQJJHDHKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5759885.png)
![N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5759897.png)
![5-isopropyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5759914.png)






![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5759963.png)


![1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5759976.png)